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Introduction
The Finkelstein reaction is a robust and widely utilized method in organic synthesis for the

conversion of alkyl chlorides and bromides to their corresponding iodides.[1][2][3] This

nucleophilic substitution (SN2) reaction employs an alkali metal iodide, typically sodium iodide

(NaI), in a suitable solvent, most commonly acetone.[1][3][4] The efficacy of the reaction is

driven by the differential solubility of the halide salts in acetone; while sodium iodide is soluble,

the resulting sodium bromide or chloride is not, leading to its precipitation and shifting the

reaction equilibrium towards the formation of the alkyl iodide according to Le Châtelier's

principle.[1][2] This application note provides a detailed experimental procedure for the

Finkelstein reaction specifically applied to the synthesis of cycloheptyl iodide from cycloheptyl

bromide, a secondary alkyl halide. While secondary halides are known to be less reactive than

primary halides in SN2 reactions, this protocol outlines conditions that facilitate a successful

conversion.[1]

Reaction Principle
The synthesis of cycloheptyl iodide from cycloheptyl bromide via the Finkelstein reaction

proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The iodide ion

(I⁻) from sodium iodide acts as the nucleophile, attacking the carbon atom bonded to the

bromine. This backside attack results in the displacement of the bromide ion (Br⁻) and the

formation of cycloheptyl iodide with an inversion of stereochemistry, if a chiral center were
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present. The precipitation of sodium bromide (NaBr) in acetone is the key driving force for the

reaction.[1][2]

Reaction Scheme:

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental procedure

detailed below.

Parameter Value

Reactants

Cycloheptyl Bromide 1.0 eq

Sodium Iodide 3.0 eq

Solvent

Acetone (anhydrous) Approx. 10 mL per gram of NaI

Reaction Conditions

Temperature Reflux (approx. 56 °C)

Reaction Time 24-48 hours

Work-up & Purification

Extraction Solvent Diethyl ether or Dichloromethane

Washing Solutions Water, aq. Sodium Thiosulfate, Brine

Drying Agent
Anhydrous Sodium Sulfate or Magnesium

Sulfate

Purification Method
Distillation under reduced pressure or Column

Chromatography

Expected Yield

Isolated Yield 60-80%
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Experimental Protocol
Materials:

Cycloheptyl bromide

Sodium iodide (anhydrous)

Acetone (anhydrous)

Diethyl ether or Dichloromethane

Saturated aqueous sodium thiosulfate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate or magnesium sulfate

Round-bottom flask

Reflux condenser

Heating mantle with a magnetic stirrer

Separatory funnel

Rotary evaporator

Distillation apparatus or column chromatography setup

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add sodium

iodide (3.0 equivalents).

Solvent Addition: Add anhydrous acetone to the flask (approximately 10 mL for every gram of

sodium iodide).
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Reactant Addition: Stir the mixture to dissolve the sodium iodide. To this solution, add

cycloheptyl bromide (1.0 equivalent).

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately

56 °C) with vigorous stirring. The formation of a white precipitate (sodium bromide) should be

observed as the reaction progresses.

Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC)

or gas chromatography (GC) to determine the consumption of the starting material. Due to

the lower reactivity of the secondary bromide, the reaction may require 24 to 48 hours to

reach completion.

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool

to room temperature. Remove the acetone using a rotary evaporator. Partition the residue

between diethyl ether (or dichloromethane) and water.

Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any

traces of iodine), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to obtain the crude cycloheptyl iodide.

Purification: Purify the crude product by distillation under reduced pressure or by column

chromatography on silica gel to afford the pure cycloheptyl iodide.

Experimental Workflow Diagram
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Start

Reaction Setup:
- Add Sodium Iodide to a dry round-bottom flask.

- Add anhydrous Acetone.
- Add Cycloheptyl Bromide.

Reaction:
- Heat to reflux (approx. 56 °C) with stirring.

- Monitor for 24-48 hours.

Heat

Work-up:
- Cool to room temperature.

- Remove acetone.
- Partition between ether/DCM and water.

Cool

Washing:
- Wash organic layer with water, aq. Na₂S₂O₃, and brine.

Drying & Concentration:
- Dry over Na₂SO₄ or MgSO₄.

- Filter and concentrate.

Purification:
- Distillation under reduced pressure or

- Column Chromatography.

Pure Cycloheptyl Iodide

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of cycloheptyl iodide.
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Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Acetone and diethyl ether are flammable solvents. Keep away from open flames and ignition

sources.

Cycloheptyl bromide and cycloheptyl iodide are potential irritants. Avoid skin and eye

contact.

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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